tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of trifluoromethyl and tert-butyl groups in the molecule imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Methylation: The methylamino group is introduced through methylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methylamino)-4-(difluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methylamino)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate lies in its specific combination of functional groups. The presence of both trifluoromethyl and tert-butyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C12H21F3N2O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-7-5-11(16-4,6-8-17)12(13,14)15/h16H,5-8H2,1-4H3 |
InChI Key |
VDRURSYTRVPWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)NC |
Origin of Product |
United States |
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